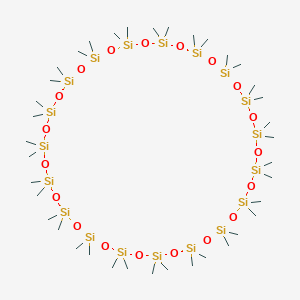
1-Ethyl-3-methylimidazolium acetate
Vue d'ensemble
Description
1-Ethyl-3-methylimidazolium acetate is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . These batteries consist of an anode, cathode, and electrolyte with a charge-discharge cycle . This material enables the formation of greener and sustainable batteries for electrical energy storage .
Synthesis Analysis
The synthesis of 1-ethyl-3-methylimidazolium acetate involves the metathesis of anions using a silver salt . An aqueous solution is used in the formation of this popular ionic liquid . To obtain the 1-alkyl-3-methylimidazolium moiety, methylation of 1-alkylimidazoles has proven to be superior to the conventional approach of alkylating 1-methylimidazole .Molecular Structure Analysis
The molecular structure of 1-ethyl-3-methylimidazolium acetate has been investigated using molecular dynamics (MD) simulation and neutron diffraction . The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers show differences from the conventional H-bonds .Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium acetate has been introduced as a robust organocatalyst for solvent-free cyanosilylation of carbonyl compounds with trimethylsilyl cyanide (TMSCN) . The catalyst loading can be reduced to as low as 0.1–0.0001 mol % under mild reaction conditions .Physical And Chemical Properties Analysis
1-Ethyl-3-methylimidazolium acetate has a molecular weight of 170.21 g/mol . It is considered an excellent nonderivitizing solvent for cellulosic biomass . The liquid state structure of this ionic liquid has been investigated at 323 K by MD simulation and neutron diffraction .Applications De Recherche Scientifique
Organocatalyst for Cyanosilylation of Carbonyl Compounds
1-Ethyl-3-methylimidazolium acetate has been introduced as a robust organocatalyst for solvent-free cyanosilylation of carbonyl compounds with trimethylsilyl cyanide (TMSCN). The catalyst loading can be reduced to as low as 0.1–0.0001 mol % under mild reaction conditions, giving considerably high TOF values .
Synthesis of Cyanohydrins
Cyanohydrins are key synthetic intermediates since they can be elaborated into a number of valuable organic compounds, i.e. β-amino alcohols, α-hydroxy acids, α-amino acids, etc. 1-Ethyl-3-methylimidazolium acetate has been used in the synthesis of cyanohydrins .
Pretreatment for Maximizing Reducing Sugar Recovery
1-Ethyl-3-methylimidazolium acetate has been used for the pretreatment of mixed cabbage residue (MCR) to maximize reducing sugar recovery. The pretreated MCR exhibited increased clear pores and incomplete structure .
Electrolytes in Lithium/Sodium Ion Batteries
1-Ethyl-3-methylimidazolium acetate finds applications as electrolytes in lithium/sodium ion batteries .
Dye-Sensitized Solar Cells
This compound is also used in dye-sensitized solar cells .
Synthesis of Conducting Polymers and Intercalation Electrode Materials
1-Ethyl-3-methylimidazolium acetate is used as a media for the synthesis of conducting polymers and intercalation electrode materials .
Cellulose Solvent
1-Ethyl-3-methylimidazolium acetate is suitable for use as a cellulose solvent in the homogeneous conversion of cellulose with acid chlorides, trityl chloride, and tosyl chloride .
Synthesis of Copolymer of Starch Grafted with Polystyrene
It may be employed as a solvent for the synthesis of copolymer of starch grafted with polystyrene (starch-g-PS) and environmentally friendly cellulose films .
Mécanisme D'action
Target of Action
1-Ethyl-3-methylimidazolium acetate, also known as [Emim][Ac], primarily targets carbonyl compounds . It acts as a robust organocatalyst for the solvent-free cyanosilylation of these compounds with trimethylsilyl cyanide (TMSCN) . Another significant target of [Emim][Ac] is cellulose , where it serves as a cellulosic solvent .
Mode of Action
[Emim][Ac] interacts with its targets through a process known as cyanosilylation . In this process, [Emim][Ac] facilitates the addition of TMSCN to carbonyl compounds under mild reaction conditions . When interacting with cellulose, [Emim][Ac] acts as a solvent, dissolving the cellulose and enabling its conversion into other compounds .
Biochemical Pathways
The primary biochemical pathway affected by [Emim][Ac] is the cyanosilylation of carbonyl compounds . This process results in the formation of cyanohydrins, which are key synthetic intermediates that can be further converted into valuable organic compounds . In the case of cellulose, [Emim][Ac] enables its conversion into glucose via enzymatic saccharification .
Result of Action
The action of [Emim][Ac] on carbonyl compounds results in the formation of cyanohydrins . These compounds are valuable synthetic intermediates that can be further converted into various organic compounds . When [Emim][Ac] acts on cellulose, it results in the formation of glucose via enzymatic saccharification .
Action Environment
The action of [Emim][Ac] can be influenced by environmental factors. For instance, the cyanosilylation process can be carried out under mild reaction conditions . Additionally, the dissolution of cellulose by [Emim][Ac] can be influenced by the presence of inorganic salts
Safety and Hazards
Orientations Futures
1-Ethyl-3-methylimidazolium acetate has been introduced as a robust organocatalyst for solvent-free cyanosilylation of carbonyl compounds with TMSCN . This presents a promising future direction for the use of this ionic liquid in organocatalyzed transformations . Other potential applications include its use in the formulation of oil microemulsions for drug delivery across the skin barrier , and in the pretreatment of sugarcane bagasse to form glucose via enzymatic saccharification .
Propriétés
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C2H4O2/c1-3-8-5-4-7(2)6-8;1-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYUIMLQTKODPS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041179 | |
| Record name | 1-Ethyl-3-methylimidazolium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143314-17-4 | |
| Record name | 1-Ethyl-3-methylimidazolium acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143314-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143314174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Ethyl-3-methylimidazolium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-3-methyl-1H-imidazol-3-ium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: [Emim][OAc] effectively dissolves lignocellulosic biomass by disrupting the hydrogen bonding network within the plant cell wall. This occurs through the interaction of the acetate anions with the hydroxyl groups of cellulose and hemicellulose, and to a lesser extent, with lignin. [] The cation, while less involved in direct interaction with the biomass components, contributes to the overall solvation process. []
A: Pretreatment with [Emim][OAc] can significantly enhance the enzymatic hydrolysis of lignocellulosic biomass, leading to increased sugar yields. [, , ] This is attributed to the disruption of the crystalline structure of cellulose, reduction in lignin content, and increased accessibility of enzymes to the polysaccharide chains. [, , ]
A: Yes, residual [Emim][OAc] can inhibit the growth and fermentation activity of microorganisms, such as Saccharomyces cerevisiae, commonly used in ethanol production. [, ] Studies have shown that [Emim][OAc] concentrations above 0.1 g/L can negatively impact ethanol fermentation. []
ANone: The molecular formula of [Emim][OAc] is C8H14N2O2, and its molecular weight is 170.21 g/mol.
A: Various spectroscopic techniques are employed to study the structure and properties of [Emim][OAc], including Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction (XRD). [, , , , ]
A: Water can significantly influence the properties of [Emim][OAc], such as viscosity, conductivity, and hydrogen bonding interactions. [, , ] The presence of water can disrupt the hydrogen bond network within the IL, leading to changes in its solvation ability and other physicochemical properties. [, , ]
A: [Emim][OAc] exhibits relatively lower thermal stability compared to some other ILs. [] Its thermal decomposition mainly proceeds through an SN2 nucleophilic substitution reaction, primarily at the imidazolium methyl substituent. [] This relatively low thermal stability has implications for its use in high-temperature applications.
A: Yes, [Emim][OAc] can function as a catalyst in various chemical reactions, including transesterification, condensation, and biomass conversion processes. [, , ]
A: [Emim][OAc] catalyzes the transesterification of glycerol with diethyl carbonate to produce glycerol carbonate. [] The acetate anion plays a crucial role in activating glycerol through hydrogen bonding interactions, while the imidazolium cation can interact with diethyl carbonate, facilitating the reaction. []
A: Computational methods like density functional theory (DFT) and molecular dynamics (MD) simulations provide insights into the structure, interactions, and dynamics of [Emim][OAc] at the molecular level. [, , , ]
A: MD simulations can provide information on the solvation behavior, hydrogen bonding interactions, diffusion coefficients, and other dynamic properties of [Emim][OAc] in various environments. [, , , ] This information is valuable for understanding its behavior as a solvent and reaction medium.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B133859.png)






![[6]-Gingerol](/img/structure/B133885.png)




